molecular formula C24H31NO5 B13727363 (S)-3-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)(isopropyl)amino)propanoic acid

(S)-3-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)(isopropyl)amino)propanoic acid

Cat. No.: B13727363
M. Wt: 413.5 g/mol
InChI Key: ZEXXMLQDDPRJBW-NRFANRHFSA-N
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Description

(S)-3-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)(isopropyl)amino)propanoic acid is a complex organic compound that features a benzyloxy group, a tert-butoxycarbonyl group, and an isopropylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

This method is efficient, versatile, and sustainable compared to traditional batch processes . Another approach involves the synthesis of tert-butyl peresters from aldehydes via Bu4NI-catalyzed metal-free oxidation .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale flow microreactor systems to ensure efficiency and sustainability. These systems allow for the continuous production of the compound with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)(isopropyl)amino)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like TBHP (tert-butyl hydroperoxide) and reducing agents like hydrogen gas. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pressures.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the tert-butyl group may yield tert-butyl peresters .

Scientific Research Applications

(S)-3-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)(isopropyl)amino)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-3-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)(isopropyl)amino)propanoic acid involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group may play a role in protecting reactive sites during chemical reactions, while the benzyloxy and isopropylamino groups may interact with biological molecules through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)(methyl)amino)propanoic acid
  • (S)-3-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)(ethyl)amino)propanoic acid

Uniqueness

(S)-3-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)(isopropyl)amino)propanoic acid is unique due to the presence of the isopropylamino group, which imparts distinct steric and electronic properties compared to its methyl and ethyl analogs. This uniqueness can influence its reactivity and interactions with other molecules .

Properties

Molecular Formula

C24H31NO5

Molecular Weight

413.5 g/mol

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]-3-(4-phenylmethoxyphenyl)propanoic acid

InChI

InChI=1S/C24H31NO5/c1-17(2)25(23(28)30-24(3,4)5)21(22(26)27)15-18-11-13-20(14-12-18)29-16-19-9-7-6-8-10-19/h6-14,17,21H,15-16H2,1-5H3,(H,26,27)/t21-/m0/s1

InChI Key

ZEXXMLQDDPRJBW-NRFANRHFSA-N

Isomeric SMILES

CC(C)N([C@@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O)C(=O)OC(C)(C)C

Canonical SMILES

CC(C)N(C(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O)C(=O)OC(C)(C)C

Origin of Product

United States

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